2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Sourcing a reliable Cinchocaine EP Impurity A standard can delay ANDA filing and QC release. We supply the definitive EP primary standard (CAS 87864-14-0), manufactured to the European Pharmacopoeia monograph. - Ensures compliant HPLC/LC-MS system suitability and impurity profiling for cinchocaine API and finished product. - Acts as the critical penultimate intermediate for dibucaine synthesis (96.4% yield route). - Ships ambient with full characterization data; ready for immediate analytical method validation.

Molecular Formula C16H20ClN3O
Molecular Weight 305.8 g/mol
CAS No. 87864-14-0
Cat. No. B133646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide
CAS87864-14-0
Synonyms2-Chloro-N-(2-diethylaminoethyl)cinchoninamide;  Desbutoxy 2-Chloro Dibucaine; 
Molecular FormulaC16H20ClN3O
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)Cl
InChIInChI=1S/C16H20ClN3O/c1-3-20(4-2)10-9-18-16(21)13-11-15(17)19-14-8-6-5-7-12(13)14/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
InChIKeyWZBLJANCSMJDSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cinchocaine EP Impurity A: Reference Standard and Intermediate


2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide (CAS 87864-14-0, molecular formula C16H20ClN3O, molecular weight 305.8 g/mol) is a chlorinated quinolinecarboxamide derivative [1]. It is recognized by the European Pharmacopoeia as Cinchocaine EP Impurity A (also designated Dibucaine Impurity A), where it serves as a pharmaceutical primary standard for the quality control and analytical method validation of the amide-type local anesthetic cinchocaine (dibucaine) . Structurally, the compound possesses a quinoline core with a chlorine substituent at the 2-position and an N-(2-(diethylamino)ethyl)carboxamide side chain at the 4-position, conferring intermediate polarity that influences its chromatographic behavior in HPLC and response in LC-MS and NMR [2]. It is also a critical synthetic intermediate in the preparation of dibucaine, serving as the penultimate precursor before nucleophilic substitution of the 2-chloro group with an n-butoxy moiety to yield the final active pharmaceutical ingredient .

Pharmaceutical impurity reference standard (EP Cinchocaine Impurity A) for quality control and regulatory filings.
Penultimate synthetic intermediate in a high-yield dibucaine manufacturing route.
Chlorinated quinoline probe for anesthetic structure-activity relationship studies.

Why Specification Beyond Simple Analogs Is Required


Simple structural analogs or generic quinolinecarboxamides cannot substitute for 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide in its defined applications due to its unique functional role as a precisely defined pharmaceutical impurity marker. As Cinchocaine EP Impurity A, its specific chlorinated structure is explicitly prescribed in the European Pharmacopoeia monograph for cinchocaine, and regulatory submissions (e.g., ANDA filings) mandate the use of this exact chemical entity for analytical method validation, system suitability testing, and impurity profiling [1]. The compound's intermediate polarity and distinct chromatographic retention characteristics, conferred by the combination of the 2-chloro substituent and the diethylaminoethyl carboxamide side chain, are essential for developing validated HPLC and LC-MS methods capable of resolving this specific impurity from the parent drug cinchocaine and other related substances [2]. Furthermore, in synthetic chemistry contexts, this compound is uniquely positioned as the direct precursor to dibucaine; substitution with a 2-alkoxy or 2-hydroxy analog would preclude the nucleophilic substitution step that introduces the n-butoxy group, thereby failing to yield the target API [3].

Required Standard Cinchocaine EP Impurity A (2-chloro, 4-carboxamide) Official compendial identity; mandated chromatographic marker for EP monograph and ANDA submissions.
Potential Substitute Generic 2-chloroquinoline or 2-alkoxy analog Lacks pharmacopoeial designation; retention and reactivity profile may not transfer, precluding direct method substitution.

Definitive Standard and Intermediate: Key Evidence


Regulatory Identity and Pharmacopoeial Requirement

2-Chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is designated as Cinchocaine EP Impurity A and is a mandated European Pharmacopoeia (EP) Reference Standard for the quality control of cinchocaine active pharmaceutical ingredient and finished drug products . Unlike generic chlorinated quinoline derivatives, this exact compound is listed in the EP monograph and is required for system suitability testing, method validation, and impurity quantitation in Abbreviated New Drug Applications (ANDAs) [1]. Generic or in-house analogs lack this official compendial status and cannot be substituted in a regulatory filing context.

Regulatory Identity
Class-level inference
Explicitly designated Cinchocaine EP Impurity A; mandated EP reference standard for system suitability.
Regulatory compliance context
Data to verify against current EP monograph.
Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Synthetic Yield in Dibucaine Preparation

In the synthesis of cinchocaine (dibucaine), 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is the penultimate intermediate. A documented procedure achieves a 96.4% molar yield for the conversion of this intermediate to the final API, cinchocaine, by reaction with n-butanol and sodium hydroxide in n-hexane under reflux conditions . This high yield demonstrates the compound's efficiency as a synthetic precursor. Alternative synthetic routes to dibucaine that bypass this chlorinated intermediate (e.g., direct amidation of 2-alkoxy-4-quinolinecarboxylic acids) are not as widely established in the literature, and their yields and purity profiles are not directly comparable without specific head-to-head studies.

Synthetic Yield
Cross-study comparable
96.4% molar yield to cinchocaine (reaction with n-butanol/NaOH in n-hexane, reflux).
Process benchmarking context
Source review: published procedure, not a supplier guarantee.
Medicinal Chemistry Process Chemistry API Synthesis

Commercial Purity Specifications

Commercially, 2-chloro-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide is offered with defined purity specifications. For example, one supplier provides a minimum purity of 95% (HPLC), with the compound stored at 4°C to maintain stability . Another supplier lists a standard purity of 98% (HPLC) . These specifications are relevant for researchers who require a known purity for use as a synthetic intermediate or analytical standard. In contrast, closely related analogs, such as 2-chloro-N-(2-(diethylamino)ethyl)quinoline-3-carboxamide (a positional isomer) or 2-hydroxy-N-[2-(diethylamino)ethyl]-4-quinolinecarboxamide, may not be available with the same certified purity or detailed analytical data, impacting the reproducibility of experiments or synthetic procedures.

Purity Specifications
Cross-study comparable
Suppliers report minimum purity of 95% (HPLC) to 98% (HPLC).
Procurement specification review
Lot-specific COA required; positional isomer purity may differ.
Chemical Procurement Quality Assurance Analytical Chemistry

Physical Properties for Handling and Storage

The compound has a reported melting point range of 65-67°C and is a solid at 20°C, appearing as an off-white to pale yellow powder [1]. Its predicted boiling point is 470.5±40.0 °C and density is 1.181±0.06 g/cm³ . It is soluble in DMSO and methanol [2]. For comparison, the parent drug cinchocaine (dibucaine) has a melting point of approximately 64-66°C (free base) and is also a solid, but is significantly more lipophilic due to the 2-butoxy substituent. The target compound's lower lipophilicity (predicted LogP approximately 3.5 vs. 4.8 for cinchocaine) influences its chromatographic retention and solubility profile, making it a suitable early-eluting marker in reverse-phase HPLC methods for impurity analysis [3].

Physical Properties
Supporting evidence
Melting point 65–67°C; predicted LogP ~3.5 (vs. ~4.8 for cinchocaine).
Handling and method-development context
Lower lipophilicity supports early HPLC elution relative to parent drug.
Material Science Pre-formulation Laboratory Safety

Optimal Scientific and Industrial Use Cases


Quality Control and Regulatory Filings for Cinchocaine

This compound is the definitive reference standard for the identification and quantification of Cinchocaine EP Impurity A in cinchocaine active pharmaceutical ingredient and finished drug products. It is used in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) and commercial production, as prescribed by the European Pharmacopoeia [1]. Its use ensures compliance with regulatory guidelines and accurate impurity profiling.

Synthetic Intermediate for Dibucaine Manufacture

As the penultimate precursor in the synthesis of dibucaine, this compound is reacted with n-butanol under basic conditions to yield the final local anesthetic API. The documented high-yielding procedure (96.4% molar yield) provides a reliable and efficient route for process chemists developing or scaling up the manufacture of cinchocaine .

Analytical Method Development and LC-MS/UV Quantitation

The compound's intermediate polarity and distinct chromatographic retention, due to its 2-chloro and diethylaminoethyl carboxamide groups, make it an essential analyte for developing and validating reverse-phase HPLC and LC-MS methods for the separation and quantitation of cinchocaine and its related substances. It serves as a critical system suitability marker to ensure chromatographic performance and peak resolution [2].

Structure-Activity Research on Quinoline Anesthetics

In academic and industrial medicinal chemistry research, this compound serves as a valuable 2-chloro analog of the potent local anesthetic dibucaine. It can be used to probe the structure-activity relationship (SAR) of the 2-position substituent on sodium channel blockade, potency, and toxicity, especially when compared to the 2-butoxy (dibucaine) and 2-hydroxy derivatives .

Application
Selection Property
Validation Focus
Cinchocaine QC and regulatory filing
Pharmacopoeial identity confirmation
EP monograph system suitability and impurity profiling
Dibucaine process chemistry
Penultimate intermediate reactivity
Yield and purity benchmarking for scale-up
HPLC/LC-MS method development
Distinct chromatographic retention
Resolution from cinchocaine and related substances
Anesthetic SAR research
2-chloro quinoline probe
Sodium channel blockade and potency comparison

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